3-(tert-Butyl)-4-methylisoxazol-5-amine

Medicinal Chemistry Lipophilicity Optimization Lead Derivatization

3-(tert-Butyl)-4-methylisoxazol-5-amine (CAS 120771-21-3) delivers ≥98% purity and a LogP of 1.86—a >1.8 log unit increase over unsubstituted isoxazol-5-amine—achieved via 3-tert-butyl/4-methyl substitution. This elevated lipophilicity, with unchanged TPSA (52.05 Ų), enhances membrane permeability and hydrophobic pocket binding without altering polar surface area. Crucially, the 5-amino regioisomer (not the 3-amino isomer CAS 120771-20-2) ensures correct reactivity in amination and cross-coupling. Ideal for fragment-based drug discovery and multi-step synthesis requiring high purity and batch consistency.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 120771-21-3
Cat. No. B051519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-4-methylisoxazol-5-amine
CAS120771-21-3
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C(C)(C)C)N
InChIInChI=1S/C8H14N2O/c1-5-6(8(2,3)4)10-11-7(5)9/h9H2,1-4H3
InChIKeyHJZLQSDADZDFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyl)-4-methylisoxazol-5-amine (CAS 120771-21-3): Physical Properties and Class Characteristics


3-(tert-Butyl)-4-methylisoxazol-5-amine (CAS 120771-21-3) is a heterocyclic small molecule belonging to the isoxazole class, characterized by a five-membered 1,2-oxazole ring bearing a primary amine at the 5-position, a methyl group at the 4-position, and a tert-butyl substituent at the 3-position . The compound has a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Its calculated physicochemical properties include a predicted LogP of approximately 1.86 and a topological polar surface area (TPSA) of 52.05 Ų, reflecting moderate lipophilicity conferred by the tert-butyl and methyl substituents [1]. The compound is supplied primarily as a research intermediate for medicinal chemistry and agrochemical development applications .

Why 3-(tert-Butyl)-4-methylisoxazol-5-amine (120771-21-3) Cannot Be Replaced with Unsubstituted or Mono-substituted Isoxazol-5-amine Analogs


The substitution pattern of 3-(tert-butyl)-4-methylisoxazol-5-amine creates a distinct physicochemical profile that diverges markedly from its structural analogs. While the 5-aminoisoxazole scaffold serves as a common pharmacophore in numerous biologically active molecules, the introduction of the bulky 3-tert-butyl and 4-methyl groups simultaneously increases calculated LogP by over 1.8 log units relative to unsubstituted isoxazol-5-amine (LogP ≈ 0.84) and elevates molecular weight by approximately 70 g/mol [1]. This altered lipophilicity profile directly affects solubility in organic solvents and partition behavior in biphasic reaction systems, which can impact both synthetic accessibility and downstream purification workflows . Furthermore, the specific regioisomeric arrangement (3-tert-butyl, 4-methyl, 5-amino) distinguishes this compound from its positional isomer 5-(tert-butyl)-4-methylisoxazol-3-amine (CAS 120771-20-2), which exhibits distinct chemical reactivity due to the differing spatial relationship between the amine and the tert-butyl group . Consequently, substitution with less sterically hindered or differently substituted analogs may result in divergent reaction outcomes in cycloaddition, cross-coupling, or amine-derivatization protocols.

3-(tert-Butyl)-4-methylisoxazol-5-amine (120771-21-3): Comparative Physicochemical Evidence for Procurement Decisions


Comparative LogP Analysis: 3-tert-Butyl-4-methyl Substitution Versus Unsubstituted and Mono-substituted 5-Aminoisoxazole Analogs

The calculated octanol-water partition coefficient (LogP) for 3-(tert-butyl)-4-methylisoxazol-5-amine is 1.86272, derived from computational prediction models . This value exceeds that of unsubstituted isoxazol-5-amine (CAS 14678-05-8), which has a reported LogP of 0.838 [1]. The LogP value is also substantially higher than the 3-methyl analog 3-methylisoxazol-5-amine (CAS 14678-02-5), which exhibits a LogP of approximately 0.038 to 0.4 [2], and exceeds that of 4-methylisoxazol-5-amine (CAS 35143-75-0) which has a LogP of 1.14640 [3].

Medicinal Chemistry Lipophilicity Optimization Lead Derivatization

Structural Isomer Comparison: Regioisomeric Differentiation of 120771-21-3 Versus 120771-20-2

3-(tert-Butyl)-4-methylisoxazol-5-amine (CAS 120771-21-3) and 5-(tert-butyl)-4-methylisoxazol-3-amine (CAS 120771-20-2) are constitutional regioisomers with identical molecular formula (C₈H₁₄N₂O) and molecular weight (154.21 g/mol) . The critical structural distinction lies in the positional relationship of the primary amine and tert-butyl substituents: in 120771-21-3, the amine is at the 5-position of the isoxazole ring and the tert-butyl group at the 3-position; in 120771-20-2, the amine is at the 3-position and the tert-butyl group at the 5-position .

Chemical Synthesis Regioisomer Purity Structure-Activity Relationships

Topological Polar Surface Area (TPSA) Comparison Across 5-Aminoisoxazole Analogs

3-(tert-Butyl)-4-methylisoxazol-5-amine exhibits a topological polar surface area (TPSA) of 52.05 Ų . This value is identical to the TPSA of unsubstituted isoxazol-5-amine (52.05 Ų), 4-methylisoxazol-5-amine (52.05000 Ų), and other simple 5-aminoisoxazole derivatives [1][2][3]. The constancy of TPSA across this scaffold reflects that the primary amine and isoxazole ring oxygens and nitrogens are the sole contributors to polar surface area; alkyl substituents (methyl, tert-butyl) do not alter TPSA values.

Drug-likeness Prediction Membrane Permeability Oral Bioavailability

Commercial Availability and Specification Consistency: Quantitative Purity Data from Multiple Suppliers

Commercial sources for 3-(tert-butyl)-4-methylisoxazol-5-amine (CAS 120771-21-3) report consistent purity specifications of ≥98% across multiple verified vendors, including ChemScene (≥98%) and MolCore (NLT 98%) . Some suppliers offer the compound at 95% purity . In comparison, the regioisomer 5-(tert-butyl)-4-methylisoxazol-3-amine (CAS 120771-20-2) is offered at 95% purity and is noted as "ausgelaufen" (discontinued) by at least one vendor, indicating potential supply constraints .

Chemical Procurement Quality Control Supply Chain Reliability

3-(tert-Butyl)-4-methylisoxazol-5-amine (120771-21-3): Validated Procurement Scenarios Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a medicinal chemistry program requires a 5-aminoisoxazole scaffold with substantially elevated lipophilicity relative to unsubstituted or mono-methyl analogs, 3-(tert-butyl)-4-methylisoxazol-5-amine provides a LogP of 1.86, representing a +1.82 log unit increase versus 3-methylisoxazol-5-amine [1]. This quantitative difference supports compound selection for targets where improved membrane permeability, blood-brain barrier penetration, or enhanced binding to hydrophobic protein pockets is desired, without altering the TPSA of 52.05 Ų .

Synthetic Intermediate Procurement Requiring ≥98% Purity Grade

For synthetic applications where high purity is critical—such as multi-step synthesis of pharmaceutical candidates, preparation of analytical standards, or reactions sensitive to impurities—3-(tert-butyl)-4-methylisoxazol-5-amine is commercially available with purity specifications of ≥98% from multiple established vendors . This contrasts with the regioisomer 5-(tert-butyl)-4-methylisoxazol-3-amine (CAS 120771-20-2), which is typically offered at 95% purity maximum .

Regioisomer-Specific Synthetic Route Development

When designing synthetic routes that require a 5-aminoisoxazole with a 3-tert-butyl substituent (as opposed to a 5-tert-butyl substituent), 3-(tert-butyl)-4-methylisoxazol-5-amine (CAS 120771-21-3) is the specifically required building block . The positional isomer 5-(tert-butyl)-4-methylisoxazol-3-amine (CAS 120771-20-2) carries the amine at the 3-position and tert-butyl at the 5-position, making it chemically distinct and unsuitable for reactions that depend on the differential electronic environment or steric accessibility of the 5-amino group in the target compound .

Hydrophobic Fragment-Based Drug Discovery Libraries

In fragment-based drug discovery (FBDD) campaigns where building block libraries require systematic variation of lipophilic character, 3-(tert-butyl)-4-methylisoxazol-5-amine occupies a specific LogP niche (1.86) between the moderately lipophilic 4-methyl analog (LogP = 1.15) and more hydrophobic scaffolds [2]. Its TPSA of 52.05 Ų, identical to other 5-aminoisoxazoles, ensures that any observed biological activity differences across analogs can be attributed primarily to lipophilicity-driven effects rather than polar surface area variation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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